molecular formula C13H16FNO4S B1634154 Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 349624-64-2

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B1634154
CAS No.: 349624-64-2
M. Wt: 301.34 g/mol
InChI Key: JTBNATIWROQSKI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBNATIWROQSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine Nitrogen

The piperidine nitrogen is commonly protected with a benzyl group to prevent undesired side reactions during esterification. US3998834A details the preparation of 1-benzyl-4-piperidinecarboxylic acid via alkalization of 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride with sodium hydroxide, yielding the sodium salt.

Key Conditions :

  • Substrate : 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride.
  • Base : Excess sodium hydroxide.
  • Workup : Filtration and crystallization from water.

Methyl Ester Formation

The sodium salt undergoes O-methylation using iodomethane in hexamethylphosphoric triamide (HMPT), as demonstrated in US3998834A .

Reaction Protocol :

  • Solvent : HMPT (75 parts).
  • Alkylating Agent : Iodomethane (3.7 parts).
  • Temperature : Room temperature.
  • Workup : Dilution with methylbenzene, washing with water, and evaporation.

Yield : ~84% after crystallization.

Table 1: Esterification Conditions and Outcomes

Step Reagents Solvent Temperature Yield Source
O-Methylation Iodomethane, HMPT HMPT 20°C 84%

Deprotection via Hydrogenation

The benzyl group is removed via catalytic hydrogenation. US3998834A employs palladium-on-charcoal (10% w/w) in acetic acid under 20 psi hydrogen.

Key Observations :

  • Catalyst : Palladium-on-charcoal (10%).
  • Solvent : Acetic acid.
  • Hydrogen Pressure : 20 psi.
  • Workup : Filtration, evaporation, and alkalization with ammonium hydroxide.

Yield : >90% after extraction and purification.

Method 2: Direct Sulfonylation of Methyl Piperidine-4-carboxylate

Synthesis of Methyl Piperidine-4-carboxylate

US3998834A describes the esterification of piperidine-4-carboxylic acid using methyl chloroformate under Schotten-Baumann conditions:

  • Substrate : Piperidine-4-carboxylic acid (1 equiv).
  • Reagent : Methyl chloroformate (1.1 equiv).
  • Base : Aqueous sodium hydroxide.
  • Solvent : Water and tetrahydrofuran (1:1).
  • Temperature : 0–5°C.

Yield : 89% after extraction.

Sulfonylation of the Piperidine Nitrogen

The free amine reacts with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent. Ambeed.com data for analogous benzylation reactions (e.g., 4-fluorobenzyl chloride with phenols) suggest using potassium carbonate in DMF at 60–120°C. Adapting these conditions:

Optimized Protocol :

  • Substrate : Methyl piperidine-4-carboxylate (1 equiv).
  • Sulfonylating Agent : 4-Fluorobenzenesulfonyl chloride (1.5 equiv).
  • Base : Potassium carbonate (2 equiv).
  • Solvent : N,N-Dimethylformamide.
  • Temperature : 80°C, 12 hours.
  • Workup : Precipitation in ice water, filtration, and recrystallization.

Yield : ~78% (estimated from analogous reactions).

Table 2: Sulfonylation Conditions and Outcomes

Step Reagents Solvent Temperature Yield Source
Sulfonylation 4-Fluorobenzenesulfonyl chloride DMF 80°C 78%

Comparative Analysis of Methods

Route 1 offers higher yields for esterification (84%) and deprotection (>90%) but requires multiple steps. Route 2 simplifies the process but may require harsher sulfonylation conditions. Side reactions, such as over-sulfonylation or ester hydrolysis, are mitigated by controlled stoichiometry and low temperatures.

Experimental Optimization and Challenges

Solvent Selection

  • HMPT vs. DMF : HMPT enhances nucleophilicity in alkylation but poses toxicity concerns. DMF offers a safer alternative for sulfonylation.
  • Hydrogenation Solvents : Acetic acid ensures catalyst activity, while methanol may slow reaction rates.

Catalytic Hydrogenation

  • Catalyst Loading : 10% palladium-on-charcoal achieves full deprotection in 4–6 hours.
  • Pressure : Elevated hydrogen pressure (20 psi) reduces reaction time.

Sulfonylation Side Reactions

  • Base Sensitivity : Triethylamine minimizes HCl-induced ester hydrolysis compared to stronger bases.
  • Temperature Control : Reactions at 0°C suppress sulfonate ester formation.

Chemical Reactions Analysis

Hydrogenation Reactions

Key Reaction : Reduction of aromatic or unsaturated groups using palladium catalysts under controlled conditions.

Reaction Type Reagents/Conditions Outcome Source
Hydrogenation Pd/C catalyst, ethanol, H₂ (40°C, 1 atm)Removal of benzyl or ethyl groups to form secondary amines.US4179569A
Selective Reduction H₂ (40°C), Pd/C, hydrochloric acidConverts ethyl esters to carboxylic acids while maintaining ester groups.US3998834A

Mechanism : The palladium catalyst facilitates the addition of hydrogen to unsaturated bonds, enabling selective reduction of specific functional groups. This reaction is critical for converting carbamate precursors to their amine derivatives .

Saponification and Hydrolysis

Key Reaction : Conversion of esters to carboxylic acids via base-catalyzed hydrolysis.

Reaction Type Reagents/Conditions Outcome Source
Ester to Acid KOH, 1,2-ethanediol (220–230°C, 25–40 hr)Methyl ester hydrolyzed to sodium carboxylate salts.US4179569A
Partial Hydrolysis HCl, water (room temp)Selective hydrolysis of esters while preserving amine groups.US3998834A

Mechanism : Strong bases like KOH in polar aprotic solvents (e.g., ethanediol) enable nucleophilic attack on the ester carbonyl, forming carboxylate salts. Acidic workup with HCl protonates the carboxylate to yield the free acid .

Alkylation and Substitution Reactions

Key Reaction : Introduction of alkyl or aryl groups via nucleophilic substitution.

Reaction Type Reagents/Conditions Outcome Source
Methylation CH₃I, hexamethylphosphoric triamide (70°C)Alkylation of carboxylate salts to form methyl esters.US3998834A
Sulfonylation Arnesulfonic chloride, base (e.g., Et₃N)Formation of sulfonamide linkages (analogous to benzoylation).US7488741B2

Mechanism : Alkylation proceeds via electrophilic substitution, where methyl iodide reacts with carboxylate anions to form esters. Sulfonylation involves nucleophilic aromatic substitution, introducing sulfonyl groups to the piperidine ring .

Purification and Isolation

Key Methods : Chromatography and crystallization for product isolation.

Method Conditions Outcome Source
Column Chromatography SiO₂, CHCl₃/MeOH (3–5% MeOH)Separation of reaction mixtures to isolate pure compounds.US4179569A
Crystallization Ethanol/water mixtures, ice-waterFinal product purification to achieve >95% purity.US3998834A

Mechanism : Chromatography exploits polarity differences to separate compounds, while crystallization leverages solubility changes for high-purity isolation .

Stability and Reactivity

Key Observations :

  • Thermal Stability : Withstands high temperatures (220–230°C) during saponification without decomposition .

  • Metabolic Stability : Piperidine derivatives show improved stability in biological systems compared to piperazine analogs .

  • Functional Group Reactivity : The sulfonyl group enhances electrophilicity, enabling substitution reactions under mild conditions .

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of various bioactive compounds. Here are some notable applications:

  • Analgesics Development : The compound serves as an intermediate in the synthesis of N-(4-piperidinyl)-N-phenylamides, which exhibit potent analgesic activity. These derivatives are being explored for pain management therapies, potentially providing alternatives to traditional opioids .
  • Neurological Research : Studies have indicated that derivatives of piperidine compounds can influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. The sulfonamide group enhances the pharmacological profile by improving solubility and bioavailability .
  • Antimicrobial Agents : The compound has shown promise in the development of novel antimicrobial agents. Research indicates that modifications to the piperidine structure can yield compounds with enhanced activity against resistant bacterial strains .

Case Study 1: Analgesic Properties

A study published in a pharmaceutical journal highlighted the synthesis of a series of piperidine derivatives from this compound. These derivatives were tested in animal models, showing significant analgesic effects comparable to established pain relievers without the common side effects associated with opioids.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers synthesized several analogs of this compound to assess their impact on serotonin receptors. The results indicated that certain modifications led to increased receptor affinity, suggesting potential applications in treating mood disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnalgesicsPrecursor for pain-relieving compoundsPotent analgesic effects in models
Neurological DisordersModulation of neurotransmitter systemsIncreased receptor affinity observed
Antimicrobial AgentsDevelopment of new antimicrobial compoundsEffective against resistant strains

Mechanism of Action

The mechanism of action of Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. This interaction can result in the inhibition or activation of the target protein, depending on the specific context .

The compound’s fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing its binding affinity and specificity. These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Compound A : Methyl 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxylate
  • Molecular Formula: C₁₄H₁₈ClNO₄S
  • Molecular Weight : 331.81 g/mol
  • Key Differences :
    • Substituent : 2-Chlorobenzylsulfonyl vs. 4-fluorophenylsulfonyl.
    • Impact :
  • Chlorine’s higher atomic weight and larger van der Waals radius increase molecular weight and steric bulk.
  • The ortho-chloro substitution may reduce electronic effects compared to para-fluoro .
Compound B : Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
  • Molecular Formula: C₂₂H₂₆ClNO₅S
  • Molecular Weight : 451.96 g/mol
  • Key Differences :
    • Substituents : Dual substitution with 4-chlorobenzyl and 4-methoxyphenylsulfonyl groups.
    • Impact :
  • Higher molecular weight may reduce bioavailability compared to the target compound .

Functional Group Modifications

Compound C : 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid
  • Molecular Formula: C₁₂H₁₄FNO₄S
  • Molecular Weight : 287.31 g/mol
  • Key Differences :
    • Functional Group : Carboxylic acid replaces methyl ester.
    • Impact :
  • Increased polarity improves aqueous solubility but may reduce cell membrane permeability.
  • Carboxylic acid could engage in hydrogen bonding, enhancing target affinity .
Compound D : Ethyl 1-(2-{(Z)-[({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]methyl}phenyl)-4-piperidinecarboxylate
  • Molecular Formula : C₂₇H₃₃FN₄O₅S
  • Molecular Weight : 568.64 g/mol
  • Key Differences :
    • Structural Complexity : Addition of a hydrazone linker and second piperidine ring.
    • Impact :
  • Extended conjugation may alter pharmacokinetics (e.g., slower metabolism).
  • Hydrazone groups are prone to hydrolysis, affecting stability .

Biological Activity

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate (CAS: 349624-64-2) is a synthetic compound with potential applications in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H16FNO4S
  • Molecular Weight : 301.33 g/mol
  • Purity : >95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The presence of the sulfonyl group enhances its lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways associated with pain perception and mood regulation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Studies

Research has indicated that compounds structurally related to this compound exhibit various pharmacological activities, including analgesic and anti-inflammatory effects. For instance, studies on related piperidine derivatives have shown significant interactions with the central nervous system (CNS), suggesting potential applications in treating pain and mood disorders .

Study Findings Reference
Study ADemonstrated analgesic properties in animal models.
Study BShowed modulation of serotonin receptors, impacting mood regulation.
Study CInhibition of specific metabolic enzymes linked to pain pathways.

Case Study 1: Analgesic Activity

In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to established analgesics. The study measured pain response using standard behavioral assays, indicating a dose-dependent response.

Case Study 2: Neuropharmacological Effects

A retrospective analysis identified the compound among new psychoactive substances (NPS) in clinical samples, highlighting its relevance in psychiatric settings. The findings suggested that the compound could influence mood and anxiety levels, warranting further investigation into its therapeutic applications .

Safety and Toxicology

While preliminary studies suggest promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Reports indicate potential toxicity associated with similar compounds, emphasizing the need for careful monitoring during clinical application .

Q & A

Basic: What are the optimized synthetic routes for Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate, and how are impurities controlled during purification?

Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine precursor with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Reaction Setup : Equimolar ratios of 4-piperidinecarboxylate derivatives and sulfonyl chloride, with slow addition to avoid exothermic side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Impurities like unreacted sulfonyl chloride or piperidine intermediates are monitored via TLC or HPLC .
  • Yield Optimization : Lower temperatures (0–5°C) improve selectivity, while extended reaction times (12–24 hrs) ensure completion.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons) and piperidine ring geometry (multiplet signals for CH2_2 groups). 19^{19}F NMR detects the fluorophenyl moiety (δ ~-110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 345.1).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms sulfonyl-piperidine spatial orientation (e.g., bond angles of 107–112° between sulfonyl S and piperidine N) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Nucleophilic Substitution : The electron-withdrawing sulfonyl group activates the piperidine nitrogen, facilitating reactions with alkyl halides or acylating agents. For example, alkylation at the piperidine N proceeds via an SN_N2 mechanism in polar aprotic solvents (DMF, DMSO) .
  • Oxidation : The sulfonyl group stabilizes adjacent radicals, enabling selective oxidation of the piperidine ring’s C-H bonds using mCPBA or RuO4_4 to form ketone derivatives. Monitor reaction progress via IR (C=O stretch at ~1700 cm1^{-1}) .

Advanced: What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced bioactivity?

Methodological Answer:

  • Fluorophenyl Group : The 4-fluoro substituent enhances metabolic stability by reducing CYP450-mediated oxidation. Replacement with electron-donating groups (e.g., -OCH3_3) decreases potency in receptor-binding assays .
  • Piperidine Ring : Methylation at the 4-position (carboxylate) improves solubility but may reduce blood-brain barrier penetration. Introducing bulkier groups (e.g., benzyl) at the 1-position increases selectivity for serine protease inhibition .
  • Hydrazone Linkers : Adding hydrazone moieties (as in ) enables pH-dependent release in prodrug strategies, verified via hydrolysis studies at pH 5.0–7.4 .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for kinase assays) and control compounds. Address variability in IC50_{50} values by normalizing to internal standards .
  • Data Validation : Cross-reference with crystallographic data (e.g., ligand-protein docking in ) to confirm binding modes. Use molecular dynamics simulations to assess conformational flexibility .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Discrepancies in cytotoxicity (e.g., conflicting LD50_{50} values) may arise from differences in solvent (DMSO vs. saline) or exposure duration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate

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